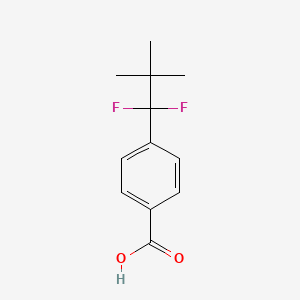

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid

Overview

Description

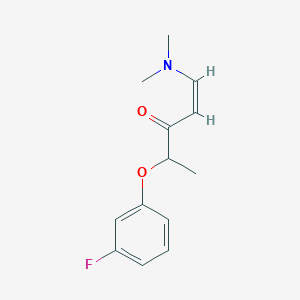

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid is a useful research compound. Its molecular formula is C12H14F2O2 and its molecular weight is 228.239. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Directed Lithiation of Benzoic Acids

Research on benzoic acids, including 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid, has explored directed lithiation. This method facilitates the synthesis of ortho-substituted products, offering a pathway to develop benzoic acids with various functionalities (Bennetau et al., 1995).

Antiproliferative Activity in Novel Triphenyltin(IV) Complexes

The novel triphenyltin(IV) esters of certain benzoic acids have been structurally characterized and studied for their antiproliferative activity against cancer cell lines. This signifies the potential of benzoic acid derivatives in developing new classes of anticancer agents (Dokorou et al., 2011).

Hypoglycemic Prodrugs

Certain benzoic acid derivatives have been identified as potent hypoglycemic agents, acting by inhibiting hepatic gluconeogenesis and affecting mitochondrial functions (Aicher et al., 1999).

Rhodium(I)-Catalyzed Carboxylation

The esters of arylboronic acids, including those with structures similar to this compound, have been successfully carboxylated using Rhodium(I) catalysis, offering a method for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

Metabolism of Antidepressants

The metabolic fate of certain antidepressants, which transform into benzoic acid derivatives in vivo, has been studied to understand their pharmacokinetics and interactions with various enzymes (Hvenegaard et al., 2012).

Naturally Occurring Compounds in Foods

Benzoic acid and its derivatives, including those similar to this compound, are natural components in plant and animal tissues. Their widespread occurrence and use raise concerns regarding human exposure and public health implications (del Olmo et al., 2017).

Quantitative Structure-Metabolism Relationships

Studies on substituted benzoic acids have explored their structure-metabolism relationships using computational chemistry, revealing insights into their metabolic fate and physicochemical properties (Ghauri et al., 1992).

Antimicrobial Activity of Plant Extracts

Research on Piper gaudichaudianum Kuntze identified benzoic acid derivatives with significant antimicrobial activity, highlighting their potential in the treatment and prevention of diseases (Puhl et al., 2011).

Anti-Inflammatory Constituents from Plants

The study of Melicope semecarpifolia fruits identified new benzoic acid derivatives with potent anti-inflammatory properties, showcasing the therapeutic potential of these compounds (Chen et al., 2008).

Properties

IUPAC Name |

4-(1,1-difluoro-2,2-dimethylpropyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O2/c1-11(2,3)12(13,14)9-6-4-8(5-7-9)10(15)16/h4-7H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVKRWITXNTROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=C(C=C1)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B3002482.png)

![diethyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3002483.png)

![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3002489.png)

![2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B3002490.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3002492.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B3002494.png)

![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002497.png)

![3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3002504.png)

![9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3002505.png)